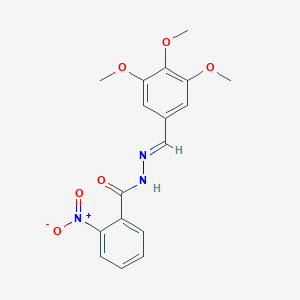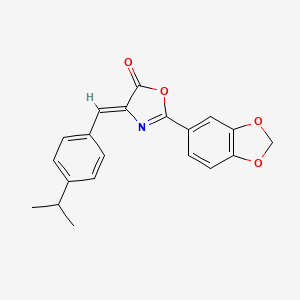![molecular formula C11H7N3OS B5595180 3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)
3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Research in this area often focuses on the synthesis of novel derivatives and the exploration of their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from basic heterocyclic structures. For example, derivatives of pyridine and oxadiazole have been synthesized using reactions like condensation, cyclization, and substitution, among others. These processes often involve the use of reagents like hydrazine hydrate, cinnamonitrile derivatives, and carbondisulphide (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, NMR, HRMS, and X-ray crystallography. These methods provide detailed insights into the spatial arrangement, bond lengths, angles, and overall geometry of the molecules (Yang et al., 2011).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can be quite complex. They may undergo reactions like rearrangement, tautomerism, and coupling with different reagents. These reactions are influenced by the nature of substituents and the electronic structure of the compound (Dürüst, Ağirbaş, & Sümengen, 1991).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure are determined through experimental methods. These properties are crucial for understanding the stability and applicability of the compound in various contexts (Shen et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are studied through various experimental and theoretical methods. For example, the reactivity of the compound in forming complexes with metals, its behavior under different pH conditions, and its interaction with other organic molecules are areas of interest (Bharti et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Approach to Fused Pyridine Carboxylic Acids : A study by Volochnyuk et al. (2010) involved generating a library of fused pyridine-4-carboxylic acids, including derivatives like thieno[2,3-b]pyridines through a Combes-type reaction. These compounds underwent standard combinatorial transformations, highlighting the versatility of pyridine derivatives in chemical synthesis (Volochnyuk et al., 2010).
Antimicrobial Activities of 1,2,4-Triazoles : Research by Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with antimicrobial activities. This work emphasizes the potential of pyridine derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Biological and Pharmaceutical Applications
Anticancer Agents : A study focused on synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. The research highlighted the significance of the tetrahydropyridine moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives, demonstrating the compound's relevance in anticancer research (Redda & Gangapuram, 2007).
Antimycobacterial Activity : The study by Gezginci et al. (1998) synthesized and tested pyridine and pyrazine derivatives against Mycobacterium tuberculosis, exploring the potential of these compounds in treating tuberculosis. This research underscores the importance of pyridine derivatives in antimycobacterial therapies (Gezginci et al., 1998).
Material Science and Luminescence
Electron-Transporting/Exciton-Blocking Materials : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, including ones with pyridyl groups, for use in organic light-emitting diodes (OLEDs). These materials exhibited high electron mobilities and efficiency, showing the compound's applicability in advanced electronic and photonic devices (Shih et al., 2015).
Propiedades
IUPAC Name |
3-pyridin-3-yl-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c1-3-8(7-12-5-1)10-13-11(15-14-10)9-4-2-6-16-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZAAHMRORSLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5595112.png)

![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)


![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)
